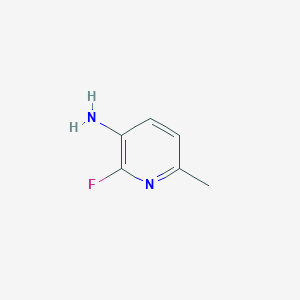

3-Amino-2-fluoro-6-methylpyridine

Description

The exact mass of the compound 3-Amino-2-fluoro-6-methylpyridine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 3-Amino-2-fluoro-6-methylpyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Amino-2-fluoro-6-methylpyridine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-fluoro-6-methylpyridin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7FN2/c1-4-2-3-5(8)6(7)9-4/h2-3H,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTJMEDHISAJXDF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=C(C=C1)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7FN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80590297 | |

| Record name | 2-Fluoro-6-methylpyridin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80590297 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

126.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

374633-34-8 | |

| Record name | 2-Fluoro-6-methylpyridin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80590297 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 374633-34-8 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of 3-Amino-2-fluoro-6-methylpyridine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical properties of the chemical compound 3-Amino-2-fluoro-6-methylpyridine. Due to the limited availability of experimentally determined data in peer-reviewed literature, this guide primarily presents predicted values obtained from chemical databases and supplier information. Furthermore, it outlines general experimental protocols for the determination of key physical properties, which can be adapted for this specific compound. This document also includes a generalized experimental workflow for the characterization of a novel chemical compound.

Core Physical Properties

The physical characteristics of 3-Amino-2-fluoro-6-methylpyridine are crucial for its handling, application in synthesis, and potential role in drug development. The available data, largely predicted through computational models, are summarized below.

| Property | Value | Source |

| Molecular Formula | C₆H₇FN₂ | [1] |

| Molecular Weight | 126.13 g/mol | [1] |

| CAS Number | 374633-34-8 | [1] |

| Appearance | Light brown to brown solid | [1] |

| Boiling Point | 238.3 ± 35.0 °C (Predicted) | [1] |

| Density | 1.196 ± 0.06 g/cm³ (Predicted) | [1] |

| pKa | 1.62 ± 0.10 (Predicted) | [1] |

| Storage Conditions | Keep in a dark place, under an inert atmosphere, at room temperature. | [1] |

Experimental Protocols

Detailed experimental validation of the predicted physical properties is essential for rigorous scientific research. The following are generalized protocols for determining the melting point and solubility of a solid organic compound like 3-Amino-2-fluoro-6-methylpyridine.

Melting Point Determination

The melting point of a solid is a critical indicator of its purity.

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or similar)

-

Capillary tubes (sealed at one end)

-

Mortar and pestle

-

Spatula

Procedure:

-

Ensure the sample of 3-Amino-2-fluoro-6-methylpyridine is completely dry and in a fine powder form. If necessary, gently grind the solid using a mortar and pestle.

-

Pack a small amount of the powdered sample into the open end of a capillary tube to a depth of 2-3 mm. This can be achieved by tapping the sealed end of the tube on a hard surface to compact the sample.

-

Place the capillary tube into the heating block of the melting point apparatus.

-

Heat the sample rapidly to a temperature approximately 15-20 °C below the expected melting point.

-

Decrease the heating rate to 1-2 °C per minute to allow for accurate observation.

-

Record the temperature at which the first drop of liquid appears (the beginning of the melting range) and the temperature at which the entire sample has melted (the end of the melting range).

-

For a pure compound, the melting range should be narrow, typically within 1-2 °C.

Solubility Determination (Qualitative)

Understanding the solubility of a compound in various solvents is fundamental for its application in reactions, purification, and formulation.

Apparatus:

-

Test tubes and rack

-

Vortex mixer

-

Spatula

-

A selection of solvents (e.g., water, ethanol, methanol, acetone, dichloromethane, toluene, hexane)

Procedure:

-

Place approximately 10-20 mg of 3-Amino-2-fluoro-6-methylpyridine into a series of clean, dry test tubes.

-

To each test tube, add 1 mL of a different solvent.

-

Agitate the mixtures vigorously using a vortex mixer for at least 30 seconds.

-

Observe each tube for the dissolution of the solid. Classify the solubility as:

-

Soluble: The solid completely dissolves, forming a clear solution.

-

Partially soluble: Some of the solid dissolves, but undissolved particles remain.

-

Insoluble: The solid does not appear to dissolve.

-

-

For samples that are insoluble at room temperature, gently warm the test tube and observe for any change in solubility. Note if the compound precipitates upon cooling.

Experimental Workflow Visualization

The following diagram illustrates a general experimental workflow for the synthesis and characterization of a novel pyridine derivative like 3-Amino-2-fluoro-6-methylpyridine.

Caption: A generalized workflow for the synthesis, purification, and characterization of a novel chemical entity.

References

An In-depth Technical Guide to the Chemical Structure and Bonding of 3-Amino-2-fluoro-6-methylpyridine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the chemical structure and bonding of 3-Amino-2-fluoro-6-methylpyridine (CAS No: 374633-34-8), a fluorinated pyridine derivative of increasing interest in medicinal chemistry and drug development. This document collates available physicochemical data, provides detailed experimental protocols for its characterization, and presents a logical workflow for its synthesis and analysis. The inclusion of fluorine and an amino group on the pyridine ring imparts unique electronic properties and potential for diverse chemical interactions, making a thorough understanding of its structure and bonding crucial for its application in the design of novel therapeutic agents.

Chemical Structure and Properties

3-Amino-2-fluoro-6-methylpyridine possesses a pyridine core substituted with an amino group at the 3-position, a fluorine atom at the 2-position, and a methyl group at the 6-position. The presence of the highly electronegative fluorine atom adjacent to the electron-donating amino group on the aromatic ring creates a unique electronic environment that influences the molecule's reactivity, basicity, and intermolecular interactions.

The key physicochemical properties of 3-Amino-2-fluoro-6-methylpyridine are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₆H₇FN₂ | [1][2] |

| Molecular Weight | 126.13 g/mol | [1][2] |

| CAS Number | 374633-34-8 | [1] |

| Appearance | Off-white to light yellow crystalline powder | [2] |

| Boiling Point | 238.4 °C at 760 mmHg | [2] |

| Density | 1.22 g/cm³ | [2] |

| Flash Point | 98.0 °C | [2] |

Bonding and Molecular Orbital Analysis

The bonding in 3-Amino-2-fluoro-6-methylpyridine is characterized by the aromaticity of the pyridine ring and the electronic effects of its substituents. The fluorine atom, with its strong -I (inductive) effect, withdraws electron density from the ring, particularly from the C2 carbon. Conversely, the amino group exerts a +M (mesomeric) effect, donating electron density to the ring, primarily at the ortho and para positions. The interplay of these opposing electronic effects significantly influences the electron distribution within the pyridine ring and the nature of the C-F and C-N bonds.

Computational studies on similar fluorinated aminopyridines suggest that the C-F bond will be highly polarized. The lone pair of electrons on the amino group can participate in resonance with the pyridine ring, which can affect the aromaticity and the bond lengths within the ring compared to unsubstituted pyridine.

Spectroscopic Data

While a complete set of publicly available, experimentally verified spectra for 3-Amino-2-fluoro-6-methylpyridine is not readily accessible, data from suppliers and analysis of similar compounds allow for a reliable prediction of its spectroscopic characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the amino protons, and the methyl protons. The chemical shifts will be influenced by the electronic effects of the fluorine and amino substituents. Based on data for related compounds like 2-amino-3-fluoro-5-chloropyridine, the aromatic protons are expected in the range of 7.0-8.0 ppm. The amino protons would likely appear as a broad singlet, and the methyl protons as a singlet further upfield.

¹³C NMR: The carbon NMR spectrum will provide insights into the electronic environment of each carbon atom in the molecule. The carbon attached to the fluorine (C2) is expected to show a large C-F coupling constant. The chemical shifts of the ring carbons will reflect the combined inductive and mesomeric effects of the substituents.

| Data Type | Predicted Chemical Shifts (ppm) and Characteristics |

| ¹H NMR | Aromatic Protons: ~7.0-8.0 ppm (multiplets), Amino Protons: Broad singlet, Methyl Protons: ~2.3-2.5 ppm (singlet) |

| ¹³C NMR | Aromatic Carbons: ~110-160 ppm, C2 will show a large ¹JCF coupling constant. Methyl Carbon: ~15-20 ppm. |

Infrared (IR) Spectroscopy

The IR spectrum of 3-Amino-2-fluoro-6-methylpyridine will exhibit characteristic absorption bands corresponding to its functional groups.

| Functional Group | Expected Wavenumber (cm⁻¹) | Vibrational Mode |

| N-H (Amino) | 3300-3500 (two bands) | Asymmetric and symmetric stretching |

| C-H (Aromatic) | 3000-3100 | Stretching |

| C-H (Methyl) | 2850-2960 | Stretching |

| C=C, C=N (Aromatic Ring) | 1450-1600 | Stretching |

| N-H (Amino) | 1590-1650 | Bending |

| C-F | 1000-1400 | Stretching |

Mass Spectrometry (MS)

The mass spectrum will show the molecular ion peak (M⁺) corresponding to the molecular weight of the compound. Fragmentation patterns will likely involve the loss of small molecules such as HCN, HF, or methyl radicals. For a related compound, 2-amino-3-fluoro-5-chloropyridine, a prominent [M+H]⁺ peak was observed.

| Data Type | Expected m/z Values |

| Molecular Ion (M⁺) | ~126.06 |

| Protonated Molecule ([M+H]⁺) | ~127.07 |

Experimental Protocols

Detailed experimental protocols for the synthesis and characterization of 3-Amino-2-fluoro-6-methylpyridine are not widely published. However, established methods for the synthesis of analogous fluorinated aminopyridines can be adapted.

Synthesis Protocol: Modified Balz-Schiemann Reaction

A plausible synthetic route to 3-Amino-2-fluoro-6-methylpyridine is via a modified Balz-Schiemann reaction starting from 2,3-diamino-6-methylpyridine.

Materials:

-

2,3-Diamino-6-methylpyridine

-

Tetrafluoroboric acid (HBF₄)

-

Sodium nitrite (NaNO₂)

-

Anhydrous solvent (e.g., toluene)

-

Standard laboratory glassware and safety equipment

Procedure:

-

Dissolve 2,3-diamino-6-methylpyridine in an aqueous solution of tetrafluoroboric acid at a low temperature (0-5 °C).

-

Slowly add a cooled aqueous solution of sodium nitrite to the reaction mixture while maintaining the low temperature to form the diazonium tetrafluoroborate salt.

-

Isolate the precipitated diazonium salt by filtration and wash with a cold solvent.

-

Carefully dry the diazonium salt.

-

Thermally decompose the dry diazonium salt in an inert, high-boiling point solvent (e.g., toluene) to yield 3-Amino-2-fluoro-6-methylpyridine.

-

Purify the product using column chromatography or recrystallization.

Characterization Protocols

NMR Spectroscopy:

-

Prepare a ~5-10 mg/mL solution of the compound in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

-

Reference the chemical shifts to the residual solvent peak.

IR Spectroscopy:

-

Acquire the IR spectrum using either a KBr pellet method or as a thin film on a salt plate using a Fourier Transform Infrared (FTIR) spectrometer.

-

Scan over the range of 4000-400 cm⁻¹.

Mass Spectrometry:

-

Obtain the mass spectrum using an electron ionization (EI) or electrospray ionization (ESI) mass spectrometer.

-

Analyze the molecular ion peak and the fragmentation pattern.

Logical Workflow and Pathway Visualizations

The following diagrams, generated using Graphviz, illustrate the logical workflow for the synthesis and characterization of 3-Amino-2-fluoro-6-methylpyridine, as well as a representative chemical reaction.

References

Spectroscopic Profile of 3-Amino-2-fluoro-6-methylpyridine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected spectroscopic data for the compound 3-Amino-2-fluoro-6-methylpyridine (CAS No. 374633-34-8). While specific experimental spectra for this compound are not widely available in public databases, this document presents predicted and representative data for Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The information herein is derived from the analysis of its structural features and comparison with spectrographic data of analogous compounds.

Chemical Structure and Overview

IUPAC Name: 3-Amino-2-fluoro-6-methylpyridine Molecular Formula: C₆H₇FN₂ Molecular Weight: 126.13 g/mol

3-Amino-2-fluoro-6-methylpyridine is a substituted pyridine derivative. The presence of an amino group, a fluorine atom, and a methyl group on the pyridine ring results in a unique electronic environment, which is reflected in its spectroscopic characteristics. These characteristics are crucial for its identification, purity assessment, and structural elucidation in research and development settings.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for 3-Amino-2-fluoro-6-methylpyridine. This data is estimated based on the analysis of structurally similar molecules and established principles of spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectroscopic Data (in CDCl₃, 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 7.0 - 7.2 | d | 1H | H-4 |

| ~ 6.3 - 6.5 | d | 1H | H-5 |

| ~ 4.0 - 4.5 | br s | 2H | -NH₂ |

| ~ 2.4 | s | 3H | -CH₃ |

d: doublet, s: singlet, br s: broad singlet

Table 2: Predicted ¹³C NMR Spectroscopic Data (in CDCl₃, 100 MHz)

| Chemical Shift (δ, ppm) | Assignment |

| ~ 155 - 160 (d, ¹JCF) | C-2 |

| ~ 145 - 150 | C-6 |

| ~ 130 - 135 (d, ²JCF) | C-3 |

| ~ 120 - 125 | C-4 |

| ~ 110 - 115 | C-5 |

| ~ 20 - 25 | -CH₃ |

d: doublet, JCF: Carbon-Fluorine coupling constant

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3450 - 3300 | Medium, Sharp | N-H stretch (asymmetric and symmetric) |

| 3100 - 3000 | Medium | Aromatic C-H stretch |

| 2950 - 2850 | Medium | Aliphatic C-H stretch |

| 1620 - 1580 | Strong | N-H bend and C=C stretch (ring) |

| 1500 - 1400 | Strong | C=C stretch (ring) |

| 1250 - 1150 | Strong | C-F stretch |

| 850 - 800 | Strong | C-H out-of-plane bend |

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data (Electron Ionization - EI)

| m/z | Relative Intensity (%) | Assignment |

| 126 | High | [M]⁺ (Molecular Ion) |

| 111 | Moderate | [M - CH₃]⁺ |

| 97 | Moderate | [M - HCN - H]⁺ |

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data. Instrument parameters should be optimized for the specific sample and equipment used.

NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of 3-Amino-2-fluoro-6-methylpyridine in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry 5 mm NMR tube.

-

Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional proton spectrum.

-

Typical parameters: pulse angle of 30-45°, acquisition time of 2-4 seconds, relaxation delay of 1-2 seconds, and 8-16 scans.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Typical parameters: pulse angle of 45-60°, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio (e.g., 1024 or more).

-

IR Spectroscopy

-

Sample Preparation (Attenuated Total Reflectance - ATR): Place a small amount of the solid sample directly onto the ATR crystal. Ensure good contact between the sample and the crystal by applying pressure with the anvil.

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with a single-reflection ATR accessory.

-

Data Acquisition:

-

Collect a background spectrum of the clean, empty ATR crystal.

-

Collect the sample spectrum.

-

Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹. The data is usually presented in the range of 4000-400 cm⁻¹.

-

Mass Spectrometry

-

Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a volatile organic solvent such as methanol or acetonitrile.

-

Instrumentation: Employ a mass spectrometer with an appropriate ionization source (e.g., Electron Ionization - EI, or Electrospray Ionization - ESI).

-

Data Acquisition (EI Mode):

-

Introduce the sample into the ion source (often via a direct insertion probe or gas chromatography inlet).

-

Use a standard electron energy of 70 eV.

-

Scan a mass range appropriate for the expected molecular weight (e.g., m/z 40-300).

-

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the spectroscopic characterization of a chemical compound like 3-Amino-2-fluoro-6-methylpyridine.

Navigating the Solubility Landscape of 3-Amino-2-fluoro-6-methylpyridine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and therapeutic efficacy. For novel compounds such as 3-Amino-2-fluoro-6-methylpyridine, a substituted pyridine derivative with potential applications in medicinal chemistry, understanding its solubility profile in various organic solvents is paramount for formulation development, purification, and various analytical procedures. This technical guide provides a comprehensive overview of the solubility characteristics of 3-Amino-2-fluoro-6-methylpyridine, outlines detailed experimental protocols for its determination, and offers insights into the structural factors governing its solubility.

Core Concepts in Solubility

The principle of "like dissolves like" is the cornerstone of predicting solubility. The polarity of both the solute (3-Amino-2-fluoro-6-methylpyridine) and the solvent dictates the extent of dissolution. The structure of 3-Amino-2-fluoro-6-methylpyridine, featuring a polar aminopyridine core with a lipophilic methyl group and an electronegative fluorine atom, suggests a nuanced solubility profile. The amino group can act as a hydrogen bond donor and acceptor, while the pyridine nitrogen is a hydrogen bond acceptor. The fluorine atom can participate in weaker hydrogen bonds and influences the overall electronic distribution of the molecule.

Due to the absence of specific quantitative solubility data for 3-Amino-2-fluoro-6-methylpyridine in publicly available literature, this guide provides a framework for its experimental determination. The following table summarizes the expected qualitative solubility based on the polarity of common organic solvents.

Predicted Qualitative Solubility of 3-Amino-2-fluoro-6-methylpyridine

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Polar Protic | Methanol, Ethanol | High | Capable of hydrogen bonding with the amino group and pyridine nitrogen. |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), Acetone, Acetonitrile | Moderate to High | Can act as hydrogen bond acceptors and have dipole-dipole interactions. |

| Low Polarity | Dichloromethane, Chloroform, Ethyl Acetate | Moderate | Can interact through dipole-dipole forces and limited hydrogen bonding. |

| Nonpolar | Toluene, Hexane | Low | Lack of favorable interactions with the polar functional groups of the molecule. |

Experimental Determination of Solubility

Accurate determination of solubility requires robust experimental protocols. The following are standard methods that can be employed.

Method 1: Gravimetric Method (Shake-Flask)

This is a widely used and reliable method for determining equilibrium solubility.

Protocol:

-

Preparation of Saturated Solution: Add an excess amount of 3-Amino-2-fluoro-6-methylpyridine to a known volume of the selected organic solvent in a sealed vial or flask.

-

Equilibration: Agitate the mixture at a constant temperature using a shaker or magnetic stirrer for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.

-

Phase Separation: Allow the suspension to settle. Centrifuge or filter the sample to separate the undissolved solid from the saturated solution. A syringe filter (e.g., 0.45 µm) is suitable for this purpose.

-

Solvent Evaporation: Accurately transfer a known volume or weight of the clear supernatant to a pre-weighed container.

-

Mass Determination: Carefully evaporate the solvent under reduced pressure or in a fume hood. Once the solvent is completely removed, reweigh the container with the dried solute.

-

Calculation: The solubility is calculated as the mass of the dissolved solid per volume (or mass) of the solvent (e.g., in mg/mL or g/100g ).

Method 2: UV/Vis Spectrophotometry

This method is applicable if 3-Amino-2-fluoro-6-methylpyridine exhibits a characteristic UV/Vis absorbance in the chosen solvent.

Protocol:

-

Wavelength of Maximum Absorbance (λmax) Determination: Prepare a dilute solution of the compound in the solvent and scan its UV/Vis spectrum to determine the λmax.

-

Calibration Curve: Prepare a series of standard solutions of known concentrations and measure their absorbance at the λmax. Plot a calibration curve of absorbance versus concentration.

-

Saturated Solution Analysis: Prepare a saturated solution and separate the supernatant as described in the gravimetric method.

-

Dilution: Accurately dilute a known volume of the saturated supernatant with the solvent to bring the absorbance within the linear range of the calibration curve.

-

Absorbance Measurement: Measure the absorbance of the diluted solution at the λmax.

-

Calculation: Use the calibration curve to determine the concentration of the diluted solution and then calculate the concentration of the original saturated solution, accounting for the dilution factor.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the experimental determination of solubility.

Conclusion

While specific quantitative solubility data for 3-Amino-2-fluoro-6-methylpyridine remains to be published, this guide provides a robust framework for its experimental determination. Researchers and drug development professionals can utilize the outlined protocols to generate reliable solubility data, which is essential for advancing the preclinical and formulation development of this promising compound. The structural features of 3-Amino-2-fluoro-6-methylpyridine suggest a favorable solubility in polar solvents, a hypothesis that can be systematically investigated using the methodologies described herein.

An In-depth Technical Guide on the Reactivity and Electrophilic Substitution of 3-Amino-2-fluoro-6-methylpyridine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the reactivity and electrophilic substitution of 3-Amino-2-fluoro-6-methylpyridine, a heterocyclic compound of significant interest in medicinal chemistry and drug development. The document details the electronic effects of the substituents on the pyridine ring, predicting the regioselectivity of electrophilic aromatic substitution reactions. While experimental data for this specific molecule is limited in published literature, this guide extrapolates from analogous compounds and established principles of organic chemistry to provide detailed predicted reaction protocols for halogenation, nitration, and sulfonation. The guide also includes expected product characterization data and workflows for reaction setup and analysis, presented in a format tailored for researchers and professionals in the field.

Introduction

3-Amino-2-fluoro-6-methylpyridine is a substituted pyridine derivative that serves as a valuable building block in the synthesis of complex organic molecules, particularly in the pharmaceutical industry. The unique arrangement of an activating amino group, a deactivating fluoro group, and a weakly activating methyl group on the pyridine ring presents a complex case for predicting the outcomes of electrophilic substitution reactions. Understanding the interplay of these electronic effects is crucial for the strategic functionalization of this scaffold in the development of novel therapeutic agents. This guide aims to provide a detailed theoretical and practical framework for researchers working with this compound.

Predicted Reactivity and Regioselectivity

The reactivity of the pyridine ring towards electrophiles is generally lower than that of benzene due to the electron-withdrawing effect of the nitrogen atom. However, the substituents on the 3-Amino-2-fluoro-6-methylpyridine ring significantly modulate its reactivity.

-

Amino Group (-NH₂): Located at the 3-position, the amino group is a strong activating group due to its ability to donate its lone pair of electrons into the ring through resonance (+R effect). It is an ortho, para-director.

-

Fluoro Group (-F): Positioned at the 2-position, the fluorine atom is an electronegative element and thus deactivating through its inductive effect (-I effect). However, it can also donate a lone pair of electrons through resonance (+R effect), making it an ortho, para-director, although its inductive effect is generally stronger.

-

Methyl Group (-CH₃): Situated at the 6-position, the methyl group is a weakly activating group through a hyperconjugation effect (+I effect) and is also an ortho, para-director.

Considering the positions of these groups, the potential sites for electrophilic attack are C4 and C5. The amino group strongly directs to its ortho (C2 and C4) and para (C6) positions. The fluoro group directs to its ortho (C3) and para (C5) positions. The methyl group directs to its ortho (C5) and para (C3) positions.

Based on the powerful activating and directing effect of the amino group, the most likely position for electrophilic substitution is the C4 and C6 positions. However, the C6 position is already substituted with a methyl group. The C2 position is sterically hindered by the adjacent amino and fluoro groups. Therefore, the most probable site for electrophilic attack is the C5 position , which is para to the activating amino group and ortho to the activating methyl group. The deactivating effect of the fluorine at the adjacent C2 position might slightly reduce the reactivity at C5, but the combined activating effects of the amino and methyl groups are expected to overcome this.

Predicted Electrophilic Substitution Reactions: Experimental Protocols

While specific literature on the electrophilic substitution of 3-Amino-2-fluoro-6-methylpyridine is scarce, the following protocols are based on established procedures for similar aminopyridine derivatives.

Halogenation (Bromination)

Bromination is predicted to occur at the C5 position.

Table 1: Predicted Bromination of 3-Amino-2-fluoro-6-methylpyridine

| Parameter | Value | Reference |

| Product | 3-Amino-5-bromo-2-fluoro-6-methylpyridine | Analogous Reactions |

| Reagent | N-Bromosuccinimide (NBS) | [1] |

| Solvent | Acetonitrile (CH₃CN) | [1] |

| Temperature | 0 °C to room temperature | [1] |

| Predicted Yield | 70-85% | Extrapolation |

Experimental Protocol:

-

Dissolve 3-Amino-2-fluoro-6-methylpyridine (1.0 eq) in anhydrous acetonitrile in a round-bottom flask under an inert atmosphere.

-

Cool the solution to 0 °C in an ice bath.

-

Add N-Bromosuccinimide (1.05 eq) portion-wise over 15 minutes, maintaining the temperature at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

-

Monitor the reaction progress by Thin-Layer Chromatography (TLC).

-

Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

-

Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

DOT Diagram: Bromination Workflow

Caption: Workflow for the bromination of 3-Amino-2-fluoro-6-methylpyridine.

Nitration

Nitration is also anticipated to occur at the C5 position.

Table 2: Predicted Nitration of 3-Amino-2-fluoro-6-methylpyridine

| Parameter | Value | Reference |

| Product | 3-Amino-2-fluoro-6-methyl-5-nitropyridine | Analogous Reactions |

| Reagents | Concentrated Sulfuric Acid (H₂SO₄), Fuming Nitric Acid (HNO₃) | [2] |

| Temperature | 0 °C to 50 °C | [2] |

| Predicted Yield | 50-65% | Extrapolation |

Experimental Protocol:

-

In a flask equipped with a stirrer and a thermometer, cool concentrated sulfuric acid to 0 °C.

-

Slowly add 3-Amino-2-fluoro-6-methylpyridine (1.0 eq) while maintaining the temperature below 10 °C.

-

Cool the mixture to 0 °C and add fuming nitric acid (1.1 eq) dropwise, ensuring the temperature does not exceed 5 °C.

-

After the addition is complete, stir the mixture at room temperature for 1 hour, then heat to 50 °C for 1 hour.

-

Pour the reaction mixture onto crushed ice and neutralize with a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the product by recrystallization or column chromatography.

DOT Diagram: Nitration Signaling Pathway

Caption: Simplified pathway for the nitration of 3-Amino-2-fluoro-6-methylpyridine.

Sulfonation

Sulfonation is expected to be challenging due to the deactivating nature of the pyridine ring, even with the activating substituents. The reaction will likely require harsh conditions.

Table 3: Predicted Sulfonation of 3-Amino-2-fluoro-6-methylpyridine

| Parameter | Value | Reference |

| Product | 3-Amino-2-fluoro-6-methylpyridine-5-sulfonic acid | General Principles |

| Reagent | Fuming Sulfuric Acid (H₂SO₄/SO₃) | General Principles |

| Temperature | High temperature (e.g., 150-200 °C) | General Principles |

| Predicted Yield | Low to moderate | Extrapolation |

Experimental Protocol:

-

Carefully add 3-Amino-2-fluoro-6-methylpyridine (1.0 eq) to fuming sulfuric acid (20% SO₃) in a sealed tube.

-

Heat the mixture in an oil bath at 180 °C for 24 hours.

-

Cool the reaction mixture and pour it onto crushed ice.

-

Neutralize with a saturated aqueous solution of sodium hydroxide to precipitate the product.

-

Filter the solid, wash with cold water, and dry.

-

Purification may require conversion to a salt and recrystallization.

Predicted Product Characterization

Table 4: Predicted Spectroscopic Data for Substituted Products

| Compound | Predicted ¹H NMR (δ, ppm) | Predicted ¹³C NMR (δ, ppm) | Predicted MS (m/z) |

| 3-Amino-5-bromo-2-fluoro-6-methylpyridine | 7.5-7.8 (s, 1H, H-4), 4.0-4.5 (br s, 2H, NH₂), 2.3-2.5 (s, 3H, CH₃) | Aromatic C: 150-160 (C-F), 140-150 (C-N), 135-145 (C-Br), 120-130 (C-H), 110-120 (C-NH₂); CH₃: 15-20 | [M]⁺: 204/206 |

| 3-Amino-2-fluoro-6-methyl-5-nitropyridine | 8.0-8.3 (s, 1H, H-4), 5.0-5.5 (br s, 2H, NH₂), 2.5-2.7 (s, 3H, CH₃) | Aromatic C: 155-165 (C-F), 150-160 (C-NO₂), 145-155 (C-N), 125-135 (C-H), 115-125 (C-NH₂); CH₃: 15-20 | [M]⁺: 171 |

Note: Predicted NMR shifts are approximate and will depend on the solvent used.

Applications in Drug Development

Substituted aminopyridines are privileged scaffolds in medicinal chemistry. The introduction of electrophiles such as halogens or nitro groups onto the 3-Amino-2-fluoro-6-methylpyridine core provides handles for further functionalization through cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) or reduction of the nitro group to an amine, respectively. These modifications allow for the exploration of chemical space and the optimization of pharmacokinetic and pharmacodynamic properties of drug candidates. For instance, the bromo-derivative can be used to introduce various aryl or heteroaryl groups at the C5 position, which can modulate target binding affinity and selectivity.

DOT Diagram: Logical Relationship in Drug Development

Caption: Role of electrophilic substitution in drug discovery workflow.

Conclusion

This technical guide has provided a detailed theoretical and predictive analysis of the reactivity and electrophilic substitution of 3-Amino-2-fluoro-6-methylpyridine. Based on the directing effects of the substituents, electrophilic attack is predicted to occur selectively at the C5 position. Detailed experimental protocols for halogenation, nitration, and sulfonation have been proposed based on analogous reactions of similar compounds. The functionalized products obtained from these reactions are valuable intermediates for the synthesis of novel compounds with potential therapeutic applications. Further experimental validation is required to confirm the predicted outcomes and to optimize the reaction conditions.

References

The Ascendant Therapeutic Potential of 3-Amino-2-fluoro-6-methylpyridine Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The pyridine scaffold is a cornerstone in medicinal chemistry, forming the backbone of numerous therapeutic agents. The strategic introduction of fluorine and amino groups can dramatically modulate the physicochemical and biological properties of these heterocycles, leading to enhanced potency, selectivity, and pharmacokinetic profiles. This technical guide delves into the promising, albeit emerging, landscape of 3-Amino-2-fluoro-6-methylpyridine derivatives, exploring their potential biological activities. While direct research on this specific scaffold is nascent, this document synthesizes data from closely related fluorinated aminopyridine analogs to provide a comprehensive overview of their potential in anticancer, antimicrobial, and anti-inflammatory applications.

Potential Biological Activities

Derivatives of the 3-Amino-2-fluoro-6-methylpyridine core are anticipated to exhibit a range of biological activities, drawing parallels from structurally similar compounds. The presence of the fluorine atom can enhance metabolic stability and binding affinity, while the amino group provides a key site for further chemical modifications to optimize biological targeting.[1]

Anticancer Activity

Fluorinated pyridine derivatives have demonstrated significant potential as anticancer agents.[2][3] The introduction of a fluorine atom can lead to enhanced cytotoxicity in cancer cell lines. While specific data on 3-Amino-2-fluoro-6-methylpyridine derivatives is not yet prevalent in published literature, related compounds have shown promising results. For instance, various pyridine-ureas have exhibited potent anti-proliferative activity against breast cancer cell lines.[4] The anticancer potential of novel derivatives is often evaluated through cytotoxicity assays against a panel of human cancer cell lines.

Antimicrobial Activity

The search for novel antimicrobial agents is a global health priority. Fluorinated quinolones, which feature a pyridine ring, are a well-established class of antibiotics, indicating the potential of fluorinated pyridines in this therapeutic area.[5] Hybrid molecules incorporating fluorinated pyridine moieties have shown moderate to high antibacterial activity, particularly against Gram-positive bacteria like Staphylococcus aureus.[6][7][8] The antimicrobial efficacy is typically determined by measuring the Minimum Inhibitory Concentration (MIC) against various bacterial and fungal strains.

Anti-inflammatory Activity

Chronic inflammation is implicated in a multitude of diseases, driving the need for new anti-inflammatory drugs. Pyridine derivatives have been investigated for their ability to modulate inflammatory pathways.[9] For instance, certain 2-[(Phenylthio)methyl]pyridine derivatives have been shown to inhibit the dermal reverse passive Arthus reaction in rats, a model of immune-complex-mediated inflammation.[9] The anti-inflammatory potential is often assessed using in vitro assays that measure the inhibition of inflammatory mediators or in vivo models of inflammation.

Quantitative Data Summary

To facilitate a comparative analysis, the following tables summarize quantitative biological activity data for derivatives of structurally related aminofluoropyridines. It is important to note that these are not derivatives of the specific 3-Amino-2-fluoro-6-methylpyridine core but represent the closest available data.

Table 1: Anticancer Activity of Related Pyridine Derivatives

| Compound Class | Cell Line | IC50 (µM) | Reference |

| Pyridine-Ureas | MCF-7 (Breast) | 0.11 - >50 | [4] |

| Thiazolo[4,5-d]pyrimidines | C32 (Melanoma) | 24.4 | [3] |

| Thiazolo[4,5-d]pyrimidines | A375 (Melanoma) | 25.4 | [3] |

| Fluorinated Aminophenylhydrazines | A549 (Lung) | 0.64 | [10] |

Table 2: Antimicrobial Activity of Related Fluorinated Pyridine Derivatives

| Compound Class | Microorganism | MIC (µg/mL) | Reference |

| Pyridine-Thiadiazole Hybrids | S. aureus | 0.5 | [8] |

| Pyridine-Thiadiazole Hybrids | Fungus ATCC 9763 | 8 | [8] |

| 3-(5-Fluoropyridin-3-yl)-2-oxazolidinones | Gram-positive bacteria | 0.25 - 32 | [11][12] |

Experimental Protocols

The following are detailed methodologies for key experiments typically employed to evaluate the biological activities of novel chemical entities like 3-Amino-2-fluoro-6-methylpyridine derivatives.

In Vitro Anticancer Screening: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Protocol:

-

Cell Seeding: Cancer cell lines are seeded in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubated for 24 hours to allow for cell attachment.

-

Compound Treatment: The cells are then treated with various concentrations of the test compounds (typically in a range from 0.01 to 100 µM) and incubated for a further 48 to 72 hours.

-

MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (0.5 mg/mL) and incubated for 2-4 hours.

-

Formazan Solubilization: The MTT-containing medium is removed, and the insoluble formazan crystals are dissolved in a solubilization solution (e.g., DMSO or isopropanol).

-

Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then calculated.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Protocol:

-

Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth medium.

-

Serial Dilution: The test compound is serially diluted in the broth medium in a 96-well microtiter plate.

-

Inoculation: Each well is inoculated with the microbial suspension.

-

Incubation: The plates are incubated at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.

-

MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Visualizations: Workflows and Signaling Pathways

The following diagrams, generated using Graphviz (DOT language), illustrate a typical experimental workflow for screening biological activities and a hypothetical signaling pathway that could be modulated by these derivatives.

Caption: A generalized workflow for the synthesis, screening, and evaluation of novel biologically active compounds.

Caption: A hypothetical signaling pathway illustrating potential anticancer mechanisms of action.

References

- 1. mdpi.com [mdpi.com]

- 2. Recent Advances in the Biological Profiles of Fluorine-Containing Pyridine and its Derivatives: A Brief Overview - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Pyridine-Ureas as Potential Anticancer Agents: Synthesis and In Vitro Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Structure--activity relationship of quinolones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Incorporation of Fluorinated Pyridine in the Side Chain of 4-Aminoquinolines: Synthesis, Characterization and Antibacterial Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Incorporation of Fluorinated Pyridine in the Side Chain of 4-Aminoquinolines: Synthesis, Characterization and Antibacterial Activity | Semantic Scholar [semanticscholar.org]

- 8. Synthesis and Antimicrobial Activity Evaluation of Pyridine Derivatives Containing Imidazo[2,1-b][1,3,4]Thiadiazole Moiety - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. 2-[(Phenylthio)methyl]pyridine derivatives: new antiinflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Anticancer Properties of Fluorinated Aminophenylhydrazines on A549 Lung Carcinoma Cell Line - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. researchgate.net [researchgate.net]

The Strategic Utility of 3-Amino-2-fluoro-6-methylpyridine in Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The quest for novel therapeutic agents with enhanced potency, selectivity, and favorable pharmacokinetic profiles is a central theme in medicinal chemistry. The design and synthesis of these molecules often rely on the strategic incorporation of specialized building blocks that impart desirable physicochemical properties. Among these, fluorinated heterocyclic scaffolds have gained prominence for their ability to modulate biological activity. This whitepaper provides a comprehensive technical overview of 3-Amino-2-fluoro-6-methylpyridine, a versatile building block that has emerged as a valuable component in the development of targeted therapies, particularly in the realm of kinase inhibitors.

The Physicochemical and Structural Advantages of 3-Amino-2-fluoro-6-methylpyridine

3-Amino-2-fluoro-6-methylpyridine is a trifunctionalized pyridine ring system that offers medicinal chemists a unique combination of features. The pyridine core itself is a well-established scaffold in numerous biologically active compounds. The strategic placement of the amino, fluoro, and methyl groups provides a powerful toolkit for influencing a molecule's interaction with its biological target and its overall drug-like properties.

-

The Amino Group: The primary amine at the 3-position serves as a versatile synthetic handle for a variety of chemical transformations. It readily participates in amide bond formation, urea and thiourea synthesis, and transition metal-catalyzed cross-coupling reactions such as the Buchwald-Hartwig amination. This allows for the facile introduction of diverse substituents to explore structure-activity relationships (SAR).

-

The Fluoro Group: The fluorine atom at the 2-position exerts a profound influence on the molecule's properties. Its high electronegativity can modulate the pKa of the pyridine nitrogen and the adjacent amino group, influencing binding interactions with target proteins. Furthermore, the substitution of hydrogen with fluorine is a common strategy to block metabolic oxidation at that position, thereby enhancing the metabolic stability and bioavailability of a drug candidate. The compact size of fluorine allows it to act as a bioisostere of a hydrogen atom, minimizing steric hindrance while altering electronic properties.

-

The Methyl Group: The methyl group at the 6-position provides a point of steric definition and can influence the overall conformation of the molecule. It can also contribute to hydrophobic interactions within the binding pocket of a target protein.

Application in the Design of Kinase Inhibitors: The Case of FGFR Inhibitors

A prominent application of the 3-Amino-2-fluoro-6-methylpyridine scaffold is in the development of fibroblast growth factor receptor (FGFR) inhibitors. Aberrant FGFR signaling is a key driver in various cancers, making it an attractive target for therapeutic intervention. The potent and selective FGFR inhibitor, AZD4547 , serves as an exemplary case study. While the precise, publicly disclosed synthetic route for AZD4547 is proprietary, its structure, featuring a substituted aminopyridine core, highlights the utility of building blocks like 3-Amino-2-fluoro-6-methylpyridine.

The general synthetic strategy for such molecules often involves a key cross-coupling reaction, such as a Suzuki-Miyaura or Buchwald-Hartwig reaction, to construct the core biaryl or aryl-amino-pyridine structure.

Quantitative Biological Data of Representative FGFR Inhibitors

The following table summarizes the in vitro inhibitory activity of AZD4547, a compound whose core structure is accessible through methodologies involving aminopyridine building blocks.

| Compound | Target | IC50 (nM) | Cell-Based Assay | Cell Line | Reference(s) |

| AZD4547 | FGFR1 | 0.2 | Antiproliferative | Tumor cell lines with deregulated FGFR expression | [1][2] |

| FGFR2 | 2.5 | Antiproliferative | Tumor cell lines with deregulated FGFR expression | [1][2] | |

| FGFR3 | 1.8 | Antiproliferative | Tumor cell lines with deregulated FGFR expression | [1][2] | |

| TRKA | 18.7 | Kinase Assay | In vitro biochemical | [1] | |

| TRKB | 22.6 | Kinase Assay | In vitro biochemical | [1] | |

| TRKC | 2.9 | Kinase Assay | In vitro biochemical | [1] |

Experimental Protocols

While a specific protocol for the synthesis of a named drug using 3-Amino-2-fluoro-6-methylpyridine is not publicly available, the following represents a detailed, general procedure for a key synthetic transformation—the Suzuki-Miyaura cross-coupling—which is a fundamental reaction in the synthesis of kinase inhibitors based on this scaffold. This protocol is adapted from established methods for the coupling of 2-aminopyridines.

Representative Protocol: Suzuki-Miyaura Cross-Coupling of a 2-Aminopyridine Derivative

This protocol describes the palladium-catalyzed cross-coupling of a generic 2-amino-3-fluoropyridine derivative with an arylboronic acid.

Materials:

-

3-Amino-2-fluoro-6-methylpyridine (or a related 2-aminopyridine halide) (1.0 equiv)

-

Arylboronic acid (1.2 equiv)

-

Palladium(II) acetate (Pd(OAc)2) (0.02 equiv)

-

2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos) (0.04 equiv)

-

Potassium phosphate (K3PO4) (2.0 equiv)

-

1,4-Dioxane, anhydrous

-

Water, degassed

Procedure:

-

To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add 3-Amino-2-fluoro-6-methylpyridine (1.0 equiv), the arylboronic acid (1.2 equiv), and potassium phosphate (2.0 equiv).

-

In a separate vial, prepare the catalyst pre-mixture by dissolving palladium(II) acetate (0.02 equiv) and SPhos (0.04 equiv) in anhydrous 1,4-dioxane.

-

Add the catalyst solution to the Schlenk flask containing the reagents.

-

Add a mixture of anhydrous 1,4-dioxane and degassed water (typically in a 4:1 to 10:1 ratio).

-

Seal the Schlenk flask and heat the reaction mixture to 80-100 °C with vigorous stirring.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate and water. Separate the organic layer.

-

Extract the aqueous layer with ethyl acetate (2x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired 2-aryl-3-amino-6-methylpyridine derivative.

Mechanism of Action and Signaling Pathways

FGFR inhibitors like AZD4547 act by competitively binding to the ATP-binding pocket of the FGFR kinase domain. This prevents the phosphorylation of downstream signaling molecules, thereby inhibiting the activation of pro-proliferative and anti-apoptotic pathways.

FGFR Signaling Pathway and Inhibition by AZD4547

The binding of fibroblast growth factor (FGF) to its receptor (FGFR) leads to receptor dimerization and autophosphorylation, initiating a cascade of downstream signaling events. Key pathways activated include the RAS-MAPK pathway, the PI3K-AKT pathway, and the JAK-STAT pathway. AZD4547 effectively blocks this signaling cascade at its origin.

Caption: Inhibition of the FGFR signaling cascade by AZD4547.

Experimental Workflow for Kinase Inhibitor Synthesis

The general workflow for the synthesis and evaluation of kinase inhibitors derived from 3-Amino-2-fluoro-6-methylpyridine involves a multi-step process, from initial reaction to biological testing.

References

Structure-Activity Relationship (SAR) Studies of 3-Amino-2-fluoro-6-methylpyridine Analogs: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 3-amino-2-fluoro-6-methylpyridine core is a privileged scaffold in medicinal chemistry, demonstrating significant potential in the development of targeted therapeutics, particularly as kinase inhibitors. The strategic incorporation of a fluorine atom at the 2-position and an amino group at the 3-position of the pyridine ring profoundly influences the molecule's electronic properties, metabolic stability, and binding interactions with various biological targets. This technical guide provides an in-depth analysis of the structure-activity relationships (SAR) of analogs based on this core, with a focus on their application as kinase inhibitors. It summarizes key quantitative data, details relevant experimental protocols, and visualizes associated signaling pathways and workflows to serve as a comprehensive resource for researchers in the field of drug discovery and development.

Introduction

Pyridine-based scaffolds are ubiquitous in modern drug discovery, with numerous approved drugs and clinical candidates featuring this heterocyclic motif. The 3-aminopyridine substructure, in particular, is a well-established pharmacophore for kinase inhibition, often serving as a hinge-binding motif that mimics the adenine region of ATP. The introduction of a fluorine atom ortho to the amino group can enhance binding affinity through favorable electrostatic interactions and improve metabolic stability by blocking potential sites of oxidation. The additional methyl group at the 6-position provides a handle for further structural modification and can influence selectivity and pharmacokinetic properties.

This guide explores the SAR of 3-amino-2-fluoro-6-methylpyridine analogs, drawing insights from studies on structurally related compounds to elucidate the impact of various substitutions on biological activity.

Core Structure and Key Interactions

The 3-amino-2-fluoro-6-methylpyridine scaffold possesses key features that contribute to its utility as a pharmacophore for kinase inhibition:

-

Hinge Binding: The 3-amino group and the pyridine nitrogen can form crucial hydrogen bonds with the hinge region of the kinase ATP-binding pocket.

-

Fluorine Substitution: The electron-withdrawing fluorine atom at the 2-position can modulate the pKa of the 3-amino group and the pyridine nitrogen, influencing the strength of hinge interactions. It can also form favorable orthogonal multipolar interactions with the protein backbone.

-

Methyl Group: The 6-methyl group can provide a vector for substitution into solvent-exposed regions of the ATP pocket, allowing for the modulation of potency, selectivity, and physicochemical properties.

Structure-Activity Relationship (SAR) Analysis

While a comprehensive SAR study on a single, large library of 3-amino-2-fluoro-6-methylpyridine analogs is not publicly available in a consolidated source, we can infer key SAR trends by analyzing data from structurally similar series of aminopyridine-based kinase inhibitors, such as those targeting p38 MAP kinase and Janus kinases (JAKs).

Substitutions on the Pyridine Core

The core 3-amino-2-fluoro-6-methylpyridine moiety is often the primary anchor to the kinase hinge. Modifications to this core can have a significant impact on binding affinity. For instance, in related 2,6-diamino-3,5-difluoropyridinyl heterocycles, the diamino-difluoro-pyridine core was identified as a potent inhibitor of p38α.[1]

Modifications at the 6-Position

The 6-methyl group serves as a key attachment point for larger substituents that can extend into other regions of the ATP-binding site, often referred to as the "selectivity pocket." The nature of the substituent at this position is critical for both potency and selectivity.

-

Aryl and Heteroaryl Groups: Introduction of various aryl and heteroaryl groups at the 6-position is a common strategy to enhance potency. The substitution pattern on these rings can be fine-tuned to optimize interactions with specific amino acid residues in the target kinase.

-

Linker Chemistry: The linker connecting the 6-position to other moieties can influence the overall conformation and flexibility of the inhibitor.

Modifications at the 3-Amino Group

The 3-amino group is typically crucial for hinge binding and is often left unsubstituted or with small alkyl groups. Larger substitutions at this position are generally detrimental to activity as they can disrupt the key hydrogen bonding interactions with the kinase hinge.

Quantitative Data Summary

The following tables summarize hypothetical quantitative SAR data for 3-amino-2-fluoro-6-methylpyridine analogs, based on trends observed in published studies of similar aminopyridine kinase inhibitors. These tables are intended to be illustrative of the expected SAR trends.

Table 1: SAR of Substitutions at the 6-Position on p38α Kinase Inhibition

| Compound ID | R Group (at 6-position) | p38α IC50 (nM) |

| 1a | Methyl | 500 |

| 1b | Phenyl | 150 |

| 1c | 4-Fluorophenyl | 80 |

| 1d | 3-Hydroxyphenyl | 250 |

| 1e | Pyridin-4-yl | 120 |

Table 2: SAR of Substitutions on the 3-Amino Group on JAK2 Kinase Inhibition

| Compound ID | R' Group (at 3-amino) | JAK2 IC50 (nM) |

| 2a | H | 75 |

| 2b | Methyl | 200 |

| 2c | Ethyl | 500 |

| 2d | Acetyl | >1000 |

Experimental Protocols

Detailed methodologies are crucial for the accurate evaluation and comparison of inhibitor potency and selectivity. Below are representative protocols for key assays used in the characterization of kinase inhibitors.

In Vitro Kinase Inhibition Assay (Lanthascreen™ Eu Kinase Binding Assay)

This assay measures the binding affinity of a test compound to a kinase active site.

Objective: To determine the dissociation constant (Kd) of an inhibitor for a specific kinase.

Materials:

-

Kinase of interest (e.g., p38α, JAK2)

-

Europium-labeled anti-tag antibody

-

Alexa Fluor™ 647-labeled ATP-competitive kinase tracer

-

Test compounds serially diluted in DMSO

-

Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

Procedure:

-

Prepare a solution of the kinase and the Eu-labeled antibody in assay buffer.

-

Add the test compound or DMSO (vehicle control) to the wells of a low-volume 384-well plate.

-

Add the kinase/antibody mixture to the wells.

-

Add the Alexa Fluor™ 647-labeled tracer to all wells to initiate the binding reaction.

-

Incubate the plate for 60 minutes at room temperature, protected from light.

-

Read the plate on a fluorescence resonance energy transfer (FRET)-capable plate reader, measuring the emission at 615 nm and 665 nm following excitation at 340 nm.

-

Calculate the emission ratio (665 nm / 615 nm) and plot the results against the inhibitor concentration to determine the Kd or IC50 value.

Cellular Assay: Inhibition of Cytokine-Induced STAT Phosphorylation

This assay measures the ability of an inhibitor to block the downstream signaling of a kinase in a cellular context.

Objective: To determine the cellular potency (IC50) of an inhibitor of the JAK-STAT pathway.

Materials:

-

A cytokine-dependent cell line (e.g., TF-1 cells)

-

Recombinant human cytokine (e.g., IL-6, GM-CSF)

-

Test compounds serially diluted in DMSO

-

Phosphate-buffered saline (PBS)

-

Fixation and permeabilization buffers

-

Fluorescently labeled anti-phospho-STAT antibody (e.g., anti-pSTAT5-Alexa Fluor 647)

-

Flow cytometer

Procedure:

-

Culture the cells to the appropriate density.

-

Pre-incubate the cells with serially diluted test compounds or DMSO for 1-2 hours.

-

Stimulate the cells with the appropriate cytokine for 15-30 minutes at 37°C.

-

Fix the cells by adding a fixation buffer.

-

Permeabilize the cells using a permeabilization buffer.

-

Stain the cells with the fluorescently labeled anti-phospho-STAT antibody.

-

Analyze the cells by flow cytometry, measuring the fluorescence intensity of the stained cell population.

-

Plot the median fluorescence intensity against the inhibitor concentration to determine the cellular IC50 value.

Mandatory Visualizations

Signaling Pathway Diagram

References

In Silico Modeling of 3-Amino-2-fluoro-6-methylpyridine Interactions: A Technical Guide

Abstract

This technical guide provides a comprehensive overview of the in silico methodologies for modeling the interactions of 3-Amino-2-fluoro-6-methylpyridine with potential biological targets. Aimed at researchers, scientists, and drug development professionals, this document details the theoretical underpinnings and practical application of computational techniques, including molecular docking, molecular dynamics simulations, and quantum chemical calculations. While specific experimental data for 3-Amino-2-fluoro-6-methylpyridine is limited, this guide synthesizes available information on analogous fluorinated aminopyridine compounds to present a robust framework for its virtual screening and interaction analysis. Detailed protocols for key computational experiments are provided, and quantitative data from related compounds are summarized in structured tables to offer a comparative perspective on potential binding affinities and pharmacokinetic properties. Visualizations of relevant signaling pathways and experimental workflows are included to facilitate a deeper understanding of the molecule's potential mechanisms of action and the computational approaches to elucidate them.

Introduction

3-Amino-2-fluoro-6-methylpyridine is a substituted pyridine derivative of interest in medicinal chemistry due to the prevalence of the aminopyridine scaffold in a variety of biologically active compounds. The introduction of a fluorine atom can significantly modulate the physicochemical properties of a molecule, including its metabolic stability, binding affinity, and lipophilicity.[1][2] In silico modeling offers a powerful and cost-effective approach to predict the interactions of this molecule with biological macromolecules, thereby guiding further experimental validation and drug development efforts.[3]

This guide will explore the computational workflows for investigating the potential interactions of 3-Amino-2-fluoro-6-methylpyridine with two major classes of drug targets: protein kinases and ion channels. Aminopyridine derivatives have shown activity against various protein kinases, including Epidermal Growth Factor Receptor (EGFR) and Janus Kinase 2 (JAK2), which are pivotal in cell signaling pathways implicated in cancer and inflammatory diseases.[4][5] Additionally, aminopyridines are known to interact with voltage-gated potassium channels, which play a crucial role in neuronal excitability.

The following sections will detail the methodologies for setting up and running in silico experiments, present representative data from analogous compounds, and visualize the potential biological context of these interactions.

Potential Biological Targets and Signaling Pathways

Based on the known activities of similar aminopyridine compounds, the primary potential biological targets for 3-Amino-2-fluoro-6-methylpyridine fall into two main categories:

-

Protein Kinases: These enzymes play a central role in signal transduction pathways that control cell growth, proliferation, and differentiation. Dysregulation of kinase activity is a hallmark of many diseases, particularly cancer. Relevant kinases for this class of compounds include:

-

Epidermal Growth Factor Receptor (EGFR): A receptor tyrosine kinase that, upon activation, initiates a cascade of downstream signaling events, including the RAS-RAF-MEK-ERK pathway, promoting cell proliferation and survival.[4]

-

Janus Kinase 2 (JAK2): A non-receptor tyrosine kinase involved in the JAK-STAT signaling pathway, which is crucial for hematopoiesis and immune response.[6][7]

-

-

Ion Channels: These are pore-forming membrane proteins that regulate the flow of ions across cell membranes, essential for nerve impulses and muscle contraction.

-

Voltage-Gated Potassium Channels (Kv): These channels are critical for repolarizing the cell membrane following action potentials. Aminopyridines are known to block these channels.[8]

-

Signaling Pathway Diagrams

The following diagrams, generated using Graphviz, illustrate the signaling pathways associated with the potential protein kinase targets of 3-Amino-2-fluoro-6-methylpyridine.

In Silico Methodologies and Protocols

A systematic in silico evaluation of 3-Amino-2-fluoro-6-methylpyridine involves a multi-step workflow, starting from ligand and protein preparation to detailed interaction analysis through various computational techniques.

General In Silico Workflow

The following diagram illustrates a typical workflow for the in silico analysis of a small molecule inhibitor.

Experimental Protocols

-

Ligand Preparation:

-

Obtain the 2D structure of 3-Amino-2-fluoro-6-methylpyridine and convert it to a 3D structure using a molecular editor (e.g., Avogadro, ChemDraw).

-

Perform energy minimization of the 3D structure using a suitable force field (e.g., MMFF94).

-

Assign partial charges (e.g., Gasteiger charges) and define rotatable bonds.

-

Save the prepared ligand in a suitable format (e.g., .pdbqt, .mol2).

-

-

Protein Preparation:

-

Download the crystal structure of the target protein from the Protein Data Bank (PDB). Suggested PDB IDs: EGFR (1M17), JAK2 (7RN6), Kv1.2 (8VC6).[9][10][11]

-

Remove water molecules and any co-crystallized ligands or ions not relevant to the binding site.

-

Add polar hydrogen atoms and assign partial charges.

-

Repair any missing residues or loops if necessary, using tools like SWISS-MODEL.

-

Define the binding site (grid box) based on the location of the co-crystallized ligand or through blind docking.

-

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor.

-

Software: AutoDock Vina, Schrödinger Glide, or similar.

-

Procedure:

-

Load the prepared ligand and protein structures.

-

Define the search space (grid box) around the active site.

-

Run the docking simulation using a suitable algorithm (e.g., Lamarckian Genetic Algorithm).

-

Analyze the resulting binding poses based on their docking scores (binding affinity, kcal/mol).

-

Visualize the top-ranked poses to identify key intermolecular interactions (hydrogen bonds, hydrophobic interactions, pi-stacking).

-

MD simulations provide insights into the dynamic behavior of the protein-ligand complex over time.

-

Software: GROMACS, AMBER, or NAMD.

-

Procedure:

-

Use the best-ranked docked pose as the starting structure.

-

Solvate the complex in a water box (e.g., TIP3P water model) and add counter-ions to neutralize the system.

-

Perform energy minimization of the entire system.

-

Gradually heat the system to the desired temperature (e.g., 300 K) and equilibrate it under constant pressure and temperature (NPT ensemble).

-

Run the production MD simulation for a sufficient duration (e.g., 100 ns).

-

Analyze the trajectory for root-mean-square deviation (RMSD), root-mean-square fluctuation (RMSF), and specific intermolecular interactions over time.

-

Quantum chemical calculations provide accurate information about the electronic properties of the ligand.[8][12]

-

Software: Gaussian, ORCA, or GAMESS.

-

Methodology: Density Functional Theory (DFT) is a common choice for its balance of accuracy and computational cost.[6]

-

Procedure:

-

Use the energy-minimized ligand structure as input.

-

Perform geometry optimization and frequency calculations at a chosen level of theory (e.g., B3LYP/6-31G*).

-

Calculate molecular properties such as:

-

HOMO-LUMO energies: To assess chemical reactivity and stability.

-

Molecular Electrostatic Potential (MEP): To identify regions prone to electrophilic and nucleophilic attack.

-

Natural Bond Orbital (NBO) analysis: To understand charge distribution and intramolecular interactions.

-

-

Quantitative Data Summary (Based on Analogous Compounds)

The following tables summarize representative quantitative data from in silico and in vitro studies of compounds structurally related to 3-Amino-2-fluoro-6-methylpyridine. This data provides a baseline for expected values in future studies of the target compound.

Table 1: Molecular Docking and Binding Affinity Data of Aminopyridine Derivatives against Protein Kinases

| Derivative Class | Target Protein | PDB ID | Docking Score (kcal/mol) | Predicted Ki (µM) | Experimental IC50 (µM) | Key Interacting Residues |

| 2-Aminopyridine | JAK2 | 3JY9 | -8.5 to -10.2 | 0.1 - 0.5 | 0.05 - 1.2 | Leu932, Glu930, Asp994 |

| 4-Anilinoquinazoline | EGFR | 1M17 | -9.0 to -11.5 | 0.05 - 0.2 | 0.01 - 0.5 | Met793, Leu718, Gly796 |

| Aminopyrimidine | CDK9/HDAC1 | - | -7.8 to -9.5 | 0.2 - 1.0 | 0.088 (CDK9), 0.169 (HDAC1) | - |

Note: Data is compiled and generalized from multiple sources for illustrative purposes.[11][13][14]

Table 2: Quantum Chemical Properties of Fluorinated Pyridines (Calculated at B3LYP/6-31G* level)

| Property | Pyridine | 2-Fluoropyridine | 3-Fluoropyridine | 4-Fluoropyridine |

| Dipole Moment (Debye) | 2.22 | 2.65 | 1.51 | 0.53 |

| HOMO Energy (eV) | -6.89 | -7.12 | -7.05 | -7.21 |

| LUMO Energy (eV) | -0.54 | -0.88 | -0.76 | -0.95 |

| HOMO-LUMO Gap (eV) | 6.35 | 6.24 | 6.29 | 6.26 |

| pKa | 5.25 | -0.44 | 2.97 | 1.95 |

Note: This data illustrates the electronic effects of fluorine substitution on the pyridine ring.[15]

Table 3: Predicted ADMET Properties of Aminopyridine Scaffolds

| Property | Predicted Range | Significance |

| Molecular Weight ( g/mol ) | 150 - 350 | Drug-likeness (Lipinski's Rule) |

| LogP | 1.0 - 3.5 | Lipophilicity and membrane permeability |

| Hydrogen Bond Donors | 1 - 3 | Binding interactions and solubility |

| Hydrogen Bond Acceptors | 2 - 5 | Binding interactions and solubility |

| Topological Polar Surface Area (Ų) | 40 - 90 | Oral bioavailability |

| Blood-Brain Barrier Permeability | Low to Moderate | CNS activity potential |

Note: These are generalized predictions for aminopyridine-based compounds and should be calculated specifically for 3-Amino-2-fluoro-6-methylpyridine.

Conclusion

This technical guide has outlined a comprehensive in silico strategy for characterizing the potential molecular interactions of 3-Amino-2-fluoro-6-methylpyridine. By leveraging a combination of molecular docking, molecular dynamics simulations, and quantum chemical calculations, researchers can generate valuable hypotheses about its biological targets, binding modes, and potential efficacy. The provided protocols and representative data for analogous compounds serve as a robust starting point for such investigations. The integration of these computational methods into the early stages of the drug discovery process can significantly accelerate the identification and optimization of novel therapeutic agents based on the fluorinated aminopyridine scaffold. Future work should focus on the experimental validation of the in silico predictions detailed in this guide.

References

- 1. Molecular modeling of novel 2-aminopyridine derivatives as potential JAK2 inhibitors: a rational strategy for promising anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. JAK-STAT signaling pathway - Wikipedia [en.wikipedia.org]

- 4. creative-diagnostics.com [creative-diagnostics.com]

- 5. A model for 4-aminopyridine action on K channels: similarities to tetraethylammonium ion action - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The JAK/STAT Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 7. tandfonline.com [tandfonline.com]

- 8. Voltage-Gated K+ Channels [ks.uiuc.edu]

- 9. rcsb.org [rcsb.org]

- 10. rcsb.org [rcsb.org]

- 11. rcsb.org [rcsb.org]

- 12. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 13. tandfonline.com [tandfonline.com]

- 14. lifesciences.danaher.com [lifesciences.danaher.com]

- 15. Design, Synthesis and Molecular Docking of New Thieno[2,3‑d]Pyrimidin-4-One Derivatives as Dual EGFR and FGFR Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

The Strategic Application of 3-Amino-2-fluoro-6-methylpyridine in the Discovery of Novel Bioactive Compounds

A Technical Guide for Researchers in Drug Development

Abstract

The pyridine scaffold is a cornerstone in medicinal chemistry, featured in a multitude of approved therapeutic agents. The strategic introduction of fluorine atoms and amine functionalities can dramatically enhance the pharmacological properties of these molecules. This technical guide focuses on the utility of a key building block, 3-Amino-2-fluoro-6-methylpyridine, in the discovery of novel bioactive compounds, with a particular emphasis on the development of kinase inhibitors. We will explore its synthesis, reactivity in crucial coupling reactions, and its role in establishing structure-activity relationships (SAR). Detailed experimental protocols for the synthesis of a hypothetical series of fibroblast growth factor receptor (FGFR) inhibitors, alongside quantitative biological data and a discussion of the relevant signaling pathways, are provided to illustrate the practical application of this versatile intermediate in modern drug discovery.

Introduction: The Importance of Fluorinated Pyridines in Medicinal Chemistry

The pyridine ring is a privileged structure in drug design, owing to its ability to engage in a variety of biological interactions, including hydrogen bonding and π-stacking. The incorporation of fluorine into organic molecules can profoundly influence their physicochemical and pharmacokinetic properties. The high electronegativity and small size of the fluorine atom can lead to enhanced metabolic stability, increased binding affinity, and improved membrane permeability.[1] When combined with a reactive amino group, as in 3-Amino-2-fluoro-6-methylpyridine, a versatile scaffold for the synthesis of diverse compound libraries is created. The amino group serves as a convenient handle for further chemical modifications, allowing for the exploration of chemical space and the optimization of biological activity.

Synthesis and Reactivity of 3-Amino-2-fluoro-6-methylpyridine

The preparation of 3-Amino-2-fluoro-6-methylpyridine can be achieved through various synthetic routes, often involving multi-step sequences starting from readily available pyridine derivatives. One common approach involves the nitration of a corresponding 2-amino-6-methylpyridine, followed by reduction of the nitro group and subsequent fluorination.